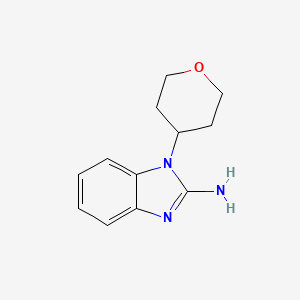

1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine

Description

Its molecular formula is C₁₁H₁₄ClF₂NO with a molecular weight of 249.69 g/mol . The compound’s structural uniqueness lies in the oxan-4-yl group, which may influence solubility, pharmacokinetics, and target binding compared to other benzodiazole derivatives.

Properties

IUPAC Name |

1-(oxan-4-yl)benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-12-14-10-3-1-2-4-11(10)15(12)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQXEZXRRXMPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:

Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Oxane Moiety: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable oxane precursor reacts with the benzodiazole intermediate.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazole ring, enhancing its chemical diversity.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties: The oxan-4-yl group in the target compound likely enhances solubility compared to hydrophobic substituents (e.g., benzothiophene-sulfonyl in PR8). Chlorobenzyl derivatives (e.g., 1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine) exhibit higher molecular weights (257.72 vs. 249.69) and may display altered bioavailability .

Biological Activity: BPBA demonstrates selective binding to RNA G-quadruplexes, attributed to its bis-benzodiazole scaffold . The oxan-4-yl derivative’s activity in nucleic acid targeting is unknown but warrants investigation. PR8 and related sulfonyl derivatives show affinity for 5-HT6 receptors, suggesting that bulky N1 substituents modulate receptor selectivity .

Synthetic Accessibility :

- Unsubstituted 1H-1,3-benzodiazol-2-amine is synthesized in 60% yield via straightforward protocols .

- Sulfonylated derivatives (e.g., PR8) require sulfonyl chloride intermediates and achieve moderate yields (62%) .

Key Research Findings

- G-Quadruplex Targeting: BPBA’s ability to stabilize TERRA G4 structures highlights the importance of planar aromatic systems in nucleic acid interactions. The oxan-4-yl group’s non-planar structure may reduce such activity .

- Thermal Stability : Derivatives with sulfonyl groups (e.g., PR8) exhibit higher melting points (>190°C) compared to the unsubstituted base compound (180–182°C), indicating enhanced crystalline stability .

Biological Activity

1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its mechanisms of action, biochemical interactions, and therapeutic implications.

Chemical Structure and Properties

The compound features a benzodiazole core, which is known for its diverse biological properties. The oxan ring contributes to its unique chemical behavior, influencing its interaction with biological targets.

The biological activity of 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine can be attributed to several mechanisms:

Target Interactions :

- It is hypothesized that this compound interacts with various enzymes and receptors, similar to other benzodiazole derivatives. These interactions can lead to modulation of enzymatic activity and cellular signaling pathways.

Biochemical Pathways :

- The compound may influence critical pathways such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation. This modulation can result in altered gene expression profiles and cellular responses.

Biological Activities

Research indicates that 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine exhibits a range of biological activities:

Antimicrobial Activity :

Studies have shown that derivatives of benzodiazole possess antimicrobial properties. The specific activity of 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine against various bacterial strains has been investigated, suggesting potential applications in treating infections.

Anticancer Properties :

Preliminary studies indicate that the compound may exhibit anticancer effects by inducing apoptosis in cancer cells. This is likely mediated through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Case Studies

Several case studies have explored the biological efficacy of related compounds. For instance:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Study B | Reported cytotoxic effects on cancer cell lines, indicating potential for cancer therapy. |

| Study C | Investigated the compound's role in modulating inflammatory responses in vitro. |

These studies highlight the therapeutic potential of benzodiazole derivatives and suggest avenues for further research into 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine.

Research Findings

Recent investigations into the biological activities of related compounds have provided insights into their mechanisms:

-

Antimicrobial Activity :

- Compounds similar to 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine have shown promising results against various pathogens, including resistant strains.

-

Cellular Effects :

- The compound's ability to influence cell signaling pathways has been documented, with implications for both antimicrobial and anticancer strategies.

-

Safety Profile :

- Preliminary toxicity assessments suggest a favorable safety profile; however, comprehensive toxicological studies are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.